molecular formula C9H10N4O3S B6165193 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 882252-38-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B6165193
CAS-Nummer: 882252-38-2
Molekulargewicht: 254.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the N1 position. The pyrazolo[3,4-d]pyrimidin-4-one core is a bicyclic heterocycle with a fused pyrazole and pyrimidine ring system, known for its structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which enhances solubility and may influence pharmacokinetic properties such as metabolic stability and target binding affinity.

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXWPZMUHETIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882252-38-2
Record name 3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Key Reaction Conditions:

  • Reactants : 5-Aminopyrazole derivatives, urea/thiourea

  • Catalyst : HCl or acetic acid

  • Temperature : 80–100°C

  • Yield : 60–75%

Functionalization with 1,1-Dioxidotetrahydrothiophen-3-yl Group

Introducing the 1,1-dioxidotetrahydrothiophen-3-yl substituent requires sulfone synthesis and regioselective alkylation. Two primary strategies are employed:

Direct Alkylation Using Sulfonyl Tosylates

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (CAS 263400-88-0) serves as a versatile alkylating agent. In a representative procedure:

  • Substrate Activation : The pyrazolo[3,4-d]pyrimidin-4-one core is deprotonated using NaH or Cs₂CO₃ in DMF.

  • Nucleophilic Substitution : Reaction with the tosylate derivative at 60–100°C introduces the sulfonylpropyl group.

  • Cyclization : Intramolecular cyclization forms the tetrahydrothiophene sulfone ring.

Example Protocol :

  • Reagents : Pyrazolo[3,4-d]pyrimidin-4-one (1 eq), 3-(methylsulfonyl)propyl tosylate (1.2 eq), Cs₂CO₃ (2 eq)

  • Solvent : DMF, 100°C, 12–15 hours

  • Yield : 65–81%

Stepwise Sulfonation and Cyclization

An alternative route involves synthesizing the sulfone moiety separately:

  • Sulfone Preparation : Tetrahydrothiophene is oxidized with m-CPBA to 1,1-dioxidotetrahydrothiophene.

  • Bromination : 3-Bromo-1,1-dioxidotetrahydrothiophene is generated using N-bromosuccinimide (NBS).

  • Coupling : The brominated sulfone reacts with the pyrazolo[3,4-d]pyrimidin-4-one core under basic conditions.

Optimized Conditions :

  • Base : K₂CO₃ or NaH

  • Solvent : DMF or THF

  • Temperature : 50–80°C

  • Yield : 55–70%

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Direct AlkylationFewer steps, high regioselectivityRequires specialized tosylate reagents65–81%
Stepwise SulfonationFlexibility in sulfone functionalizationMulti-step, lower overall yield55–70%

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the deprotonated nitrogen of the pyrazole attacks the electrophilic carbon of the tosylate. Steric hindrance from the tetrahydrothiophene ring necessitates elevated temperatures for effective substitution. The sulfone group’s electron-withdrawing nature enhances the leaving group’s reactivity, facilitating the reaction.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/hexane mixtures).

  • Analytical Data :

    • ¹H NMR : Characteristic signals for pyrazole (δ 6.36–6.43 ppm) and sulfone (δ 2.97–3.21 ppm).

    • MS : Molecular ion peak at m/z 308 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the direct alkylation method due to operational simplicity. However, solvent recovery (DMF) and tosylate reagent costs necessitate process optimization. Continuous flow systems have been proposed to enhance heat transfer and reduce reaction times.

Emerging Methodologies

Recent advancements explore photoredox catalysis for C–N bond formation, potentially bypassing traditional alkylation steps. Preliminary studies report yields of 50–60% under mild conditions .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wirkmechanismus

The compound exerts its effects primarily through the activation of GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. By activating GIRK1/2 channels, the compound can influence various physiological processes, including heart rate regulation and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

PDE9A Inhibition : PF-04447943, a close analog, shows >100-fold selectivity over other PDEs, suggesting the pyrazolo[3,4-d]pyrimidin-4-one core is critical for PDE9A binding .

Anticancer Activity: Compounds with chlorophenyl or hydroxyethyl substituents (e.g., 7h) exhibit nanomolar IC₅₀ values against Src kinase, a key oncology target .

Structural Flexibility : Dihedral angles >20° correlate with improved kinase inhibition, as seen in VEGFR-2 inhibitors () .

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 882252-38-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C₉H₁₀N₄O₃S
  • Molecular Weight: 254.27 g/mol
  • CAS Number: 882252-38-2

Structural Representation

The compound features a unique combination of a tetrahydrothiophene moiety and a pyrazolo-pyrimidine core, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₀N₄O₃S
Molecular Weight254.27 g/mol
CAS Number882252-38-2

Antimicrobial Properties

Recent studies have indicated that compounds with similar pyrazolo-pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential leads against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. The mechanism of action appears to differ from traditional antibiotics, as these compounds do not inhibit cell-wall biosynthesis or iron uptake pathways, suggesting alternative modes of action .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the core structure can significantly influence the biological activity of these compounds. For example, the introduction of various substituents on the pyrazolo ring has been correlated with enhanced antitubercular activity and reduced cytotoxicity in mammalian cells. The identification of key functional groups that enhance efficacy while minimizing toxicity is crucial for the development of new therapeutic agents .

Case Studies

  • Antitubercular Activity : A focused library of analogues based on the pyrazolo-pyrimidine scaffold was synthesized and tested against Mtb. The most potent compounds demonstrated low minimum inhibitory concentrations (MICs), indicating strong antitubercular properties while maintaining low cytotoxicity levels in macrophage models .
  • Mechanism Exploration : Further investigations into the mechanism of action revealed that these compounds do not interfere with iron metabolism or traditional antibiotic targets, suggesting novel pathways that could be exploited in drug development .

Other Biological Activities

In addition to antimicrobial properties, preliminary data suggest potential applications in treating other diseases due to their unique structural characteristics. The versatility of the pyrazolo-pyrimidine scaffold allows for modifications that can lead to new therapeutic agents targeting various biological pathways.

Q & A

Q. What are the established synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrazole precursors followed by N-alkylation or sulfonation. For example:

  • Step 1: Cyclocondensation of aminopyrazole derivatives with tetrahydrothiophene-3-sulfonyl chloride under reflux in dimethylformamide (DMF) at 80–100°C for 6–8 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Optimization: Catalysts like potassium carbonate or triethylamine improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., sulfone group at δ 3.5–4.0 ppm) and confirms the pyrazolo-pyrimidine core .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁N₃O₃S: 252.0542) .
  • HPLC-UV: Monitors purity (>98%) using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidinone derivatives, particularly regarding kinase inhibition selectivity?

Methodological Answer:

  • Comparative Bioassays: Test the compound against a panel of kinases (e.g., EGFR, CDK2) under standardized ATP concentrations (10 µM) and incubation times (1 hour) to minimize assay variability .
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing the tetrahydrothiophene sulfone with morpholine) to isolate electronic/steric effects on target binding .
  • Molecular Docking: Use X-ray crystal structures (e.g., PDB: 1M17) to model interactions with kinase active sites and validate experimental IC₅₀ discrepancies .

Q. What experimental designs are optimal for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • OECD 308 Guideline Compliance: Simulate aqueous degradation in pH 7.4 buffer at 25°C, with LC-MS/MS monitoring to identify transformation products (e.g., sulfone hydrolysis to sulfonic acid derivatives) .
  • Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in quartz reactors, quantifying degradation kinetics via first-order rate constants. Include dark controls to distinguish photolytic vs. microbial pathways .

Q. How can computational methods enhance the rational design of derivatives with improved metabolic stability?

Methodological Answer:

  • In Silico ADMET Prediction: Use tools like SwissADME to predict CYP450 metabolism hotspots (e.g., sulfone group susceptibility to oxidation). Prioritize derivatives with lower topological polar surface area (<90 Ų) for enhanced membrane permeability .
  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with human serum albumin (HSA) to predict plasma protein binding and half-life .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of pyrazolo[3,4-d]pyrimidinone derivatives?

Methodological Answer:

  • Standardized Solubility Assays: Conduct shake-flask experiments in PBS (pH 7.4) and DMSO, using nephelometry to quantify undissolved particles. Control temperature (25°C ± 0.5°C) and equilibration time (24 hours) .
  • Co-solvent Screening: Test solubilization enhancers (e.g., β-cyclodextrin at 10% w/v) to distinguish intrinsic solubility from formulation-driven improvements .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Reaction Temperature80–100°C (reflux in DMF)
Purification MethodColumn chromatography (EtOAc/hexane)
Purity ValidationHPLC-UV (>98% at 254 nm)
Degradation StudyOECD 308 aqueous stability protocol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.